5-pentanoyl-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: is a synthetic organic compound that belongs to the class of thioxodihydropyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes, thiourea, and pentanoyl chloride. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as recrystallization, distillation, or chromatography are also crucial to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydropyrimidines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
The compound might exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-thioxodihydropyrimidinedione: Lacks the pentanoyl group.
5-Acetyl-1,3-diphenyl-2-thioxodihydropyrimidinedione: Contains an acetyl group instead of a pentanoyl group.
5-Benzoyl-1,3-diphenyl-2-thioxodihydropyrimidinedione: Contains a benzoyl group instead of a pentanoyl group.
Uniqueness
The presence of the pentanoyl group in 5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE may confer unique chemical properties and reactivity compared to its analogs. This could influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C21H20N2O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-pentanoyl-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H20N2O3S/c1-2-3-14-17(24)18-19(25)22(15-10-6-4-7-11-15)21(27)23(20(18)26)16-12-8-5-9-13-16/h4-13,18H,2-3,14H2,1H3 |
InChI Key |
FMPRCJBJHAPZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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